molecular formula C14H23N3 B3135623 {3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine CAS No. 40255-47-8

{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine

Cat. No.: B3135623
CAS No.: 40255-47-8
M. Wt: 233.35 g/mol
InChI Key: QGDYQOBBDRREIR-UHFFFAOYSA-N
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Description

{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a propylamine chain.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .

Cellular Effects

3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit acetylcholinesterase, thereby increasing acetylcholine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine within cells and tissues are complex processes that involve various transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine typically involves the reaction of 4-methylphenylpiperazine with a suitable propylamine derivative. One common method is the reductive amination of 4-methylphenylpiperazine with propylamine in the presence of a reducing agent such as sodium cyanoborohydride . Another approach involves the use of protecting groups to selectively functionalize the piperazine ring before introducing the propylamine chain .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)-4-methylpiperazine: Similar structure with a different substitution pattern.

    3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an amine.

    4-(4-Methylphenyl)piperazine: Lacks the propylamine chain.

Uniqueness

{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-methylphenyl group and the propylamine chain allows for versatile chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-[4-(4-methylphenyl)piperazin-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-13-3-5-14(6-4-13)17-11-9-16(10-12-17)8-2-7-15/h3-6H,2,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDYQOBBDRREIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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